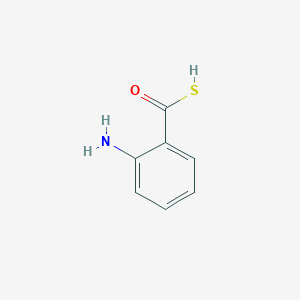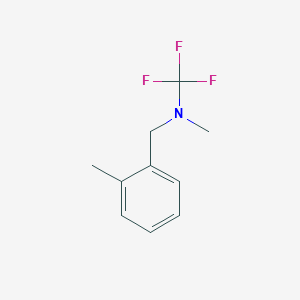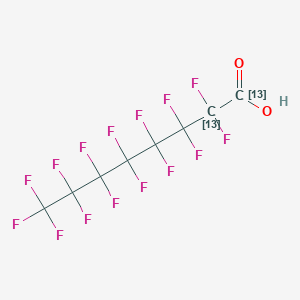
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid is a perfluorinated carboxylic acid. It is a derivative of octanoic acid where hydrogen atoms are replaced by fluorine atoms, and two carbon atoms are isotopically labeled with carbon-13. This compound is known for its unique chemical properties, including high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid typically involves the fluorination of octanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where octanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination. This method is preferred due to its efficiency in producing highly fluorinated compounds. The reaction conditions include the use of anhydrous hydrogen fluoride and a suitable electrolyte, with the process being carried out at controlled temperatures and voltages to ensure complete fluorination.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can be oxidized to form perfluorinated derivatives with higher oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include perfluorinated alcohols, aldehydes, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Biology: Studied for its interactions with biological membranes and proteins, providing insights into the effects of perfluorinated compounds on biological systems.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or organs.
Industry: Utilized in the production of fluoropolymers and surfactants, which are used in various industrial applications due to their chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid involves its interaction with molecular targets such as proteins and cell membranes. The compound’s high fluorine content allows it to form strong interactions with hydrophobic regions of proteins and lipid bilayers, potentially disrupting normal cellular functions. The exact pathways involved in these interactions are still under investigation, but they are believed to involve alterations in membrane fluidity and protein conformation.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but without isotopic labeling.
Perfluorononanoic acid (PFNA): A longer-chain perfluorinated carboxylic acid.
Perfluorodecanoic acid (PFDA): Another longer-chain perfluorinated carboxylic acid.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for more precise studies of its interactions and behavior in various environments compared to non-labeled perfluorinated compounds.
Properties
CAS No. |
864071-08-9 |
|---|---|
Molecular Formula |
C8HF15O2 |
Molecular Weight |
416.05 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1 |
InChI Key |
SNGREZUHAYWORS-ZDOIIHCHSA-N |
Isomeric SMILES |
[13C](=O)([13C](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
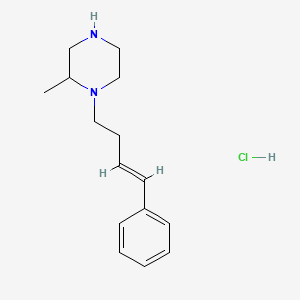
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
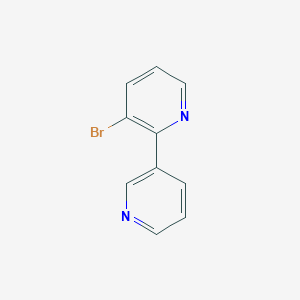
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
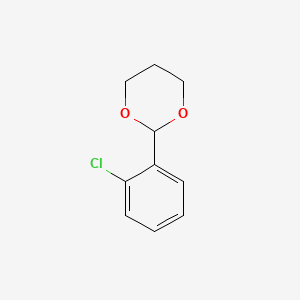
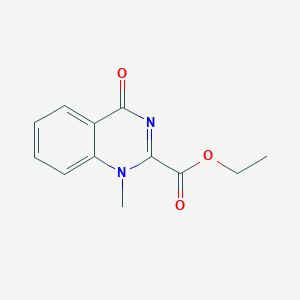
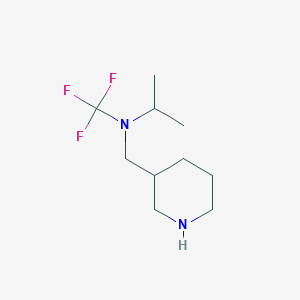


![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
